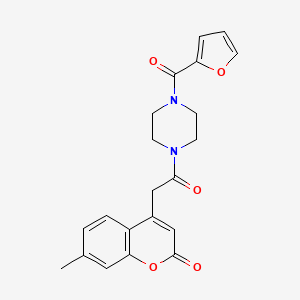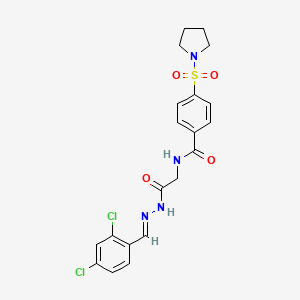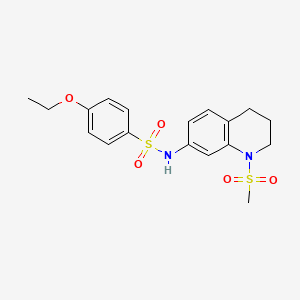
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant pharmacological properties, including antidepressant and antianxiety activities, as well as potential anti-tumor and antimicrobial effects. This broad spectrum of activities is attributed to the unique structural features of these compounds, which allow for interactions with various biological targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes starting from basic chemical entities to achieve the desired complex structures. For instance, Kumar et al. (2017) describe the synthesis of novel derivatives involving furan and piperazine components, highlighting the significance of Claisen Schmidt condensation and Mannich’s reaction in constructing complex molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques such as IR, NMR, and mass spectrometry. These techniques provide detailed insights into the molecular configuration, functional groups, and overall molecular architecture, as demonstrated in studies by Parveen et al. (2017), where molecular docking further elucidates the interaction potentials of the compounds (Parveen et al., 2017).
Chemical Reactions and Properties
Chemical properties of related compounds reveal their reactivity and potential chemical transformations. For example, the synthesis of chromen-4-ones via a four-component reaction showcases the reactivity of these compounds under mild conditions, leading to biologically intriguing structures (Zhou et al., 2013).
Physical Properties Analysis
Physical properties such as solvate formation, crystallinity, and hydrogen-bonding interactions significantly influence the biological activity and solubility of these compounds. Zhao and Zhou (2009) detailed the crystal structure and intermolecular interactions of a chromen-3-yl compound, shedding light on the importance of physical properties in understanding compound behavior (Zhao & Zhou, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, play a crucial role in defining the utility and application of these compounds. Wang et al. (2015) explored the synthesis and fungicidal activity of novel compounds, highlighting how chemical modifications can enhance biological activities (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has delved into the synthesis of novel compounds incorporating chromene and quinoline moieties attached with pyrimidine and piperazine, demonstrating enhanced anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies have also been performed to analyze the binding affinity of active compounds against target proteins, indicating potential therapeutic applications (Parveen et al., 2017).
Antimicrobial and Antidepressant Activities
Derivatives of the compound have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests on albino mice. These findings suggest the potential for these compounds in treating mood disorders (Kumar et al., 2017).
Fungicidal and Herbicidal Activities
A series of novel furan/thiophene and piperazine-containing compounds have been synthesized and shown to exhibit significant in vitro and in vivo fungicidal activity against several plant fungi. Some of these compounds also demonstrated herbicidal activity, indicating their potential use in agricultural applications (Wang et al., 2015).
Anticancer Properties
Compounds incorporating the chromene derivative have been investigated for their anti-proliferative properties against colorectal cancer cell lines. The studies have shown that these compounds can induce apoptosis and cell cycle arrest, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for chromene derivatives, including solvent-free one-pot three-component methods that offer efficient pathways to these compounds. Such advancements in synthetic methods can facilitate the exploration of these compounds in various scientific and medicinal applications (Amirnejad et al., 2013).
Mécanisme D'action
Target of Action
The compound contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the potential targets of furan derivatives, it could be involved in a variety of pathways related to neurotransmission, inflammation, and cardiovascular function .
Pharmacokinetics
The furan ring is a nonpolar aromatic compound and presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Propriétés
IUPAC Name |
4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-4-5-16-15(13-20(25)28-18(16)11-14)12-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-27-17/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHVEHMGRDSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)


![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)